molecular formula C10H6ClN3O2S B1608965 5-azidonaphthalene-1-sulfonyl Chloride CAS No. 73936-73-9

5-azidonaphthalene-1-sulfonyl Chloride

Cat. No. B1608965
CAS RN: 73936-73-9
M. Wt: 267.69 g/mol
InChI Key: SMCAJTAQRWSIGW-UHFFFAOYSA-N
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Description

5-Azidonaphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C10H6ClN3O2S . It is also known by other synonyms such as 1-azido-5-naphthalene sulfonyl chloride and 5-Azido-1-naphthalenesulfonic acid chloride .


Synthesis Analysis

The synthesis of 5-Azidonaphthalene-1-sulfonyl Chloride involves reaction conditions with phosphorus pentachloride at 60 - 80 degrees Celsius . The yield of this reaction is approximately 44% .


Molecular Structure Analysis

The molecular structure of 5-Azidonaphthalene-1-sulfonyl Chloride consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 266.98700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Azidonaphthalene-1-sulfonyl Chloride include a molecular weight of 267.69200 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Photoaffinity Probes

5-Azidonaphthalene-1-sulfonyl chloride has been utilized in the synthesis of photoaffinity probes. For instance, it was involved in creating a photoaffinity probe for determining arabinosyltransferase activity and identifying binding and functional sites in Mycobacterium tuberculosis. This probe, (5-azidonaphthalene-1-sulfonamidoethyl)-5-O-(alpha-arabinofuranosyl)-alpha-D-arabinofuranoside, serves as a crucial tool for understanding the biochemical pathways in tuberculosis bacteria (Pathak et al., 2002).

Antimicrobial Agents Synthesis

Research has demonstrated the synthesis of new tetrahydronaphthalene-sulfonamide derivatives, derived from 5-azidonaphthalene-1-sulfonyl chloride, exhibiting potent antimicrobial activities against a range of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. These findings highlight the compound's potential as a precursor in developing new antimicrobial agents (Mohamed et al., 2021).

Fluorescent Probes and Sensors

5-Azidonaphthalene-1-sulfonyl chloride has been used to create fluorescent probes and sensors. For example, its derivatives have been synthesized for selective sensing of metal ions such as antimony and thallium, demonstrating its utility in environmental monitoring and possibly in biological systems to detect metal ion concentrations (Qureshi et al., 2019).

Covalent Labeling of Membrane Components

The compound has shown efficacy in labeling membrane components from within the lipid core, facilitating the study of membrane dynamics and interactions. This application underscores its role in understanding cell biology and membrane protein functions (Klip & Gitler, 1974).

Safety And Hazards

5-Azidonaphthalene-1-sulfonyl Chloride should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is recommended to use only in a well-ventilated area and to wear appropriate protective equipment .

properties

IUPAC Name

5-azidonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)13-14-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCAJTAQRWSIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376318
Record name 5-azidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-azidonaphthalene-1-sulfonyl Chloride

CAS RN

73936-73-9
Record name 5-azidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Pathak, V Pathak, JM Riordan, SS Gurcha… - Carbohydrate …, 2004 - Elsevier
… The relative instability of 7 necessitated immediate reaction of the crude disaccharide bearing the amino functionality with 5-azidonaphthalene-1-sulfonyl chloride 10 in the presence of …
Number of citations: 30 www.sciencedirect.com

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